molecular formula C6H10N4O B027724 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 101080-17-5

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B027724
CAS RN: 101080-17-5
M. Wt: 154.17 g/mol
InChI Key: CCXYHAGBWDDQON-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 101080-17-5 . It has a molecular weight of 154.17 . The compound is a solid at room temperature and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, which includes 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, involves a series of steps that are characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involves the rational design of the compounds, followed by their synthesis .


Molecular Structure Analysis

The molecular structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is characterized by its InChI Code: 1S/C6H10N4O/c1-3-4 (6 (8)11)5 (7)10 (2)9-3/h7H2,1-2H3, (H2,8,11) and InChI key: CCXYHAGBWDDQON-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Medicine

Pyrazoles, including 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

Pyrazoles are also used in the agricultural sector . They are found in a variety of agrochemicals due to their promising properties .

Synthesis of Derivatives

5-Aminopyrazoles, including 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, can be transformed into carboxamide derivatives . These derivatives have been evaluated against various fungal strains and as inhibitory compounds against succinate dehydrogenase .

Fluorescent Materials

Pyrazole derivatives have been found to have fluorescent properties . This makes them useful in the development of new materials for optoelectronic devices .

Catalysts in Organic Synthesis

Pyrazoles have been used as catalysts in organic synthesis . They have been involved in various eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

Development of Novel Drugs

Due to their wide range of biological activities, pyrazoles are often used in the development of novel drugs . They have been used in the design of new therapeutic agents with improved efficacy and safety profiles .

Antioxidant Agents

Pyrazoles have been found to have antioxidant properties . This makes them useful in the development of new antioxidant agents .

Herbicides

Pyrazoles have been used in the development of herbicides . Their unique properties make them effective in controlling a variety of weeds .

Safety and Hazards

The safety information for 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYHAGBWDDQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442982
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide

CAS RN

101080-17-5
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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